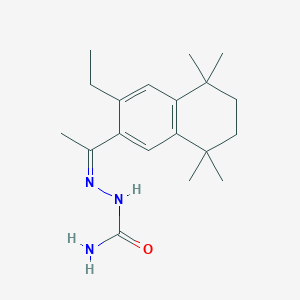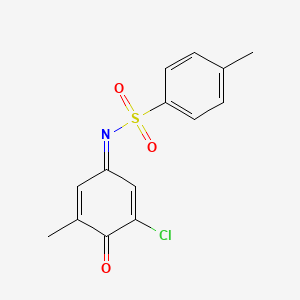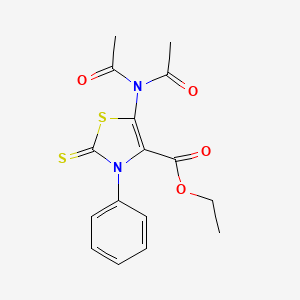
2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in various plants such as Peganum harmala and Banisteriopsis caapi. It has been used for centuries in traditional medicine and religious ceremonies due to its psychoactive properties. In recent years, harmaline has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
Harmaline acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. Harmaline has also been shown to have affinity for various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
Harmaline has been shown to have a range of biochemical and physiological effects. Its psychoactive effects include hallucinations, altered perception, and mood changes. Harmaline has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce cell death in cancer cells and may be useful in the development of new cancer treatments. Harmaline has also been found to have antimicrobial properties and may be effective against drug-resistant bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Harmaline has several advantages for lab experiments, including its availability and relatively low cost. It is also a naturally occurring compound, making it a potential alternative to synthetic compounds. However, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's psychoactive effects can make it difficult to use in certain experiments, and its potency can vary depending on the source and extraction method.
Zukünftige Richtungen
There are several potential future directions for 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's neuroprotective effects may be further explored for the treatment of neurodegenerative diseases. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's anticancer properties may be further studied for the development of new cancer treatments. Harmaline's antimicrobial properties may also be further explored for the development of new antibiotics. Additionally, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as a therapeutic agent for other conditions, such as depression and anxiety, may be further investigated.
Synthesemethoden
Harmaline can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction is from the seeds of Peganum harmala, which contain high levels of 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Chemical synthesis involves the reaction of tryptamine with 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline or harmine, another beta-carboline alkaloid, in the presence of an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Harmaline has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and microbiology. In neuroscience, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anticancer properties and may be useful in the development of new cancer treatments. In microbiology, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antimicrobial properties and may be effective against drug-resistant bacteria.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(23)22-12-11-15-14-7-3-5-9-17(14)21-19(15)20(22)16-8-4-6-10-18(16)24-2/h3-10,20-21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXKBOGROXYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=CC=C3OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-b]indole, 1,2,3,4-tetrahydro-2-acetyl-1-(2-methoxyphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)



![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)



![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)